molecular formula C16H16N6O5 B11673955 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B11673955
M. Wt: 372.34 g/mol
InChI Key: DVILAPUQSSKGRM-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is N′-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide . Breaking down the nomenclature:

  • N′-[(E)-(3,4-dihydroxyphenyl)methylidene] : Indicates a hydrazone group derived from 3,4-dihydroxybenzaldehyde, with the (E)-configuration specifying the spatial arrangement of the substituents around the C=N bond.
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide : Describes the purine core substituted with methyl groups at positions 1 and 3, ketone groups at positions 2 and 6, and an acetohydrazide side chain at position 7.

The (E)-configuration is critical to the compound’s geometry, as the alternative (Z)-isomer would place the 3,4-dihydroxyphenyl group and purine moiety on the same side of the hydrazone bond, potentially altering intermolecular interactions and biological activity.

Molecular Geometry and Crystallographic Insights

While X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insights into its likely geometry. The purine core is expected to adopt a planar conformation due to aromaticity, with the 1,3-dimethyl groups positioned axially to minimize steric hindrance. The hydrazone linker likely exhibits a trans configuration (consistent with the (E)-designation), creating a dihedral angle of approximately 160–170° between the purine and benzene rings .

Key bond lengths and angles inferred from similar purine derivatives include:

Structural Feature Typical Value
C=N bond (hydrazone) 1.28–1.32 Å
N–N bond (hydrazide) 1.35–1.40 Å
Dihedral angle (purine-benzene) 158–172°

The acetohydrazide side chain may adopt a staggered conformation to reduce steric clashes between the purine methyl groups and the hydrazone moiety .

Tautomeric Equilibrium in Solution

The compound exhibits tautomerism involving the hydrazone and enolizable ketone groups. In polar solvents such as water or DMSO, the following equilibria are hypothesized:

  • Hydrazone-Ketoenamine Tautomerism : The hydrazone’s imine group (–NH–N=C–) can tautomerize to a ketoenamine form (–N–N–C=O), though this is less favored due to the stability of the conjugated hydrazone system.
  • Purine Ring Tautomerism : The 2,6-dioxo groups on the purine core may participate in keto-enol tautomerism, though the electron-withdrawing methyl groups at positions 1 and 3 likely stabilize the diketone form .

UV-Vis spectroscopy of analogous compounds reveals absorption bands at 280–320 nm, attributed to π→π* transitions in the conjugated hydrazone-purine system. Solvatochromic shifts in these bands suggest polarity-dependent tautomeric preferences, with nonpolar solvents favoring the (E)-hydrazone form .

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict two dominant conformers:

  • Conformer A : The 3,4-dihydroxyphenyl group is oriented anti to the purine ring, minimizing steric interactions (ΔG = 0 kcal/mol).
  • Conformer B : The phenyl group is syn to the purine, resulting in a 2.3 kcal/mol energy penalty due to van der Waals repulsions.

Key Computational Findings :

  • The (E)-configuration is 5.8 kcal/mol more stable than the (Z)-isomer.
  • Intramolecular hydrogen bonding occurs between the hydrazide NH and the purine C=O group, stabilizing the planar arrangement.
  • Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the hydrazone lone pairs and the purine’s π-system .

Properties

Molecular Formula

C16H16N6O5

Molecular Weight

372.34 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C16H16N6O5/c1-20-14-13(15(26)21(2)16(20)27)22(8-17-14)7-12(25)19-18-6-9-3-4-10(23)11(24)5-9/h3-6,8,23-24H,7H2,1-2H3,(H,19,25)/b18-6+

InChI Key

DVILAPUQSSKGRM-NGYBGAFCSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

The acetohydrazide precursor is synthesized by reacting 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-acetic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux for 4–6 hours, yielding the intermediate as a white crystalline solid.

Reaction Conditions

ParameterValue
SolventAbsolute ethanol
Temperature78°C (reflux)
Time5 hours
Molar Ratio1:1.2 (acid:hydrazine)
Yield82–85%

Characterization data for the intermediate includes:

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.12 (s, 1H, purine H), 4.52 (s, 2H, CH2), 3.42 (s, 3H, N-CH3), 3.38 (s, 3H, N-CH3).

  • IR (KBr) : 1693 cm⁻¹ (C=O stretch), 1612 cm⁻¹ (C=N purine).

Condensation with 3,4-Dihydroxybenzaldehyde

The final step involves refluxing equimolar amounts of the acetohydrazide and 3,4-dihydroxybenzaldehyde in ethanol with glacial acetic acid as a catalyst.

Optimized Reaction Parameters

ParameterValue
SolventEthanol
CatalystGlacial acetic acid (1% v/v)
Temperature80°C (reflux)
Time6–8 hours
WorkupRecrystallization (ethanol)
Yield75–90%

The reaction progress is monitored by TLC (Rf = 0.62 in ethyl acetate:hexane, 7:3). Post-reaction, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol to remove unreacted starting materials.

Critical Process Variables

Catalytic System Optimization

Glacial acetic acid proves superior to other catalysts (e.g., HCl or H2SO4) due to its mild acidity, which prevents decomposition of the catechol moiety. Trials with 0.5–2% v/v catalyst loading showed 1% v/v achieves optimal conversion without side reactions.

Solvent Screening

Ethanol outperforms methanol, acetonitrile, and DMF in terms of yield and product purity. Polar aprotic solvents like DMF induce side reactions with the purine ring, while methanol’s lower boiling point prolongs reaction times.

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6)

  • δ 11.32 (s, 1H, NH)

  • δ 8.65 (s, 1H, CH=N)

  • δ 7.25–6.75 (m, 3H, aromatic H)

  • δ 4.48 (s, 2H, CH2)

  • δ 3.40 (s, 6H, N-CH3).

IR (KBr)

  • 3325 cm⁻¹ (O-H stretch, catechol)

  • 1693 cm⁻¹ (C=O hydrazide)

  • 1616 cm⁻¹ (C=N imine)

  • 1082 cm⁻¹ (C-O purine).

Mass Spectrometry

  • m/z: 372.34 [M+H]+ (calculated for C16H16N6O5).

Scale-Up Considerations

Pilot-scale batches (100 g) required modified conditions:

  • Solvent Volume : 10 L ethanol per 100 g substrate

  • Heating : Jacketed reactor with controlled temperature (±2°C)

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for batches with <95% purity

Process analytical technology (PAT) tools like in-situ FTIR are recommended for monitoring imine formation kinetics during scale-up.

Comparative Analysis of Alternative Methods

A microwave-assisted method was explored but resulted in lower yields (55–60%) due to thermal degradation of the dihydroxyphenyl group. Photochemical synthesis attempts using UV light induced oxidation of the catechol moiety, producing quinone byproducts .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the purine ring system can interact with nucleic acids and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the purine-dione-acetohydrazide framework but differ in aromatic substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound ID Aromatic Substituent Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm) Molecular Formula Reference
Target Compound 3,4-Dihydroxyphenyl N/A N/A N/A C16H16N6O5
18f () 3-Methoxybenzylidene 255–257 75 11.82 (s, 1H), 3.79 (d, J=53.2 Hz, 6H) C17H18N6O4
18g () 2-Hydroxybenzylidene 222–225 45 10.11 (s, 1H, -OH), 7.77 (dd, J=7.9, 1.7 Hz) C16H16N6O4
18h () Benzo[d][1,3]dioxol-5-yl >300 25 6.10 (s, 2H, -OCH2O-) C17H16N6O5
18k () 3-Phenylallylidene 240–242 45 7.87 (d, J=12.3 Hz), 7.24 (d, J=28.9 Hz) C18H18N6O3
18l () 4-Methoxybenzylidene 245–248 50 3.8 (s, 3H, -OCH3) C18H18N6O4
3 () 4-Nitrophenyl N/A N/A 8.99 (s, 1H), 7.69–7.94 (m, 5H) C14H12N6O4S
832 () 2,4-Dihydroxybenzylidene N/A N/A N/A C24H25N7O6

Key Observations:

Electron-Withdrawing Groups (e.g., nitro in ’s compound 3): May improve metabolic stability but reduce solubility . Methoxy and Methylenedioxy Groups (e.g., 18f, 18h): Balance lipophilicity and hydrogen bonding, as seen in 18h’s high melting point (>300°C) due to crystallinity from the rigid benzo[d][1,3]dioxol-5-yl group .

Synthetic Yields :

  • Yields vary significantly (25–75%), likely due to steric hindrance (e.g., bulky substituents in 18h) or electronic effects altering aldehyde reactivity .

Biological Activity Trends :

  • AChE Inhibition : Compounds with hydroxyl groups (target compound, 18g) show enhanced AChE inhibition compared to methoxy derivatives (18f), attributed to stronger hydrogen bonding with the enzyme’s catalytic site .
  • Anti-inflammatory Activity : Theophylline derivatives with catechol moieties (e.g., target compound) may synergize antioxidant and PDE inhibitory effects, as seen in related purine-dione hybrids .
  • PDE Inhibition : highlights that 7,8-disubstituted purine-2,6-diones (e.g., compound 832) inhibit PDE isoforms, suggesting the target compound’s purine core is critical for this activity .

Research Findings and Structure-Activity Relationships (SAR)

  • Critical Pharmacophores :

    • Purine-2,6-dione Core : Essential for PDE and AChE inhibition due to planar structure and hydrogen-bonding motifs.
    • Hydrazide Linker : Provides conformational flexibility for optimal target engagement.
    • Aromatic Substituents : Modulate selectivity and potency. For example, 3,4-dihydroxy groups (target compound) may enhance dual AChE/antioxidant activity, while nitro groups () favor antithyroid effects .
  • Challenges and Opportunities :

    • Bioavailability : Hydroxyl-rich compounds (e.g., target compound) may require prodrug strategies to improve membrane permeability.
    • Selectivity : Subtle substituent changes (e.g., 18g vs. 18l) can shift activity between AChE, PDE, and anti-inflammatory targets, enabling tailored drug design .

Biological Activity

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C16H16N6O5. Its structure includes a purine derivative and a hydrazide moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure contributes to its ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to purine metabolism.
  • Receptor Modulation : The compound might interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound also demonstrates antifungal activity against common fungal strains.

Cytotoxicity

In vitro studies have revealed that this compound can induce cytotoxic effects in cancer cell lines. Notably:

  • Mechanism : The cytotoxicity is thought to arise from the induction of apoptosis and disruption of cellular homeostasis.

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy against bacterial strains.
    • Findings : The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay :
    • Objective : To assess the effect on cancer cell lines (e.g., HeLa and MCF-7).
    • Results : A dose-dependent increase in cell death was observed, with IC50 values indicating potent activity.

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AntifungalActivity against common fungal strains
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves a multi-step process:

  • Step 1: Formation of the purine core (1,3-dimethylxanthine derivative) via nitration and cyclization .
  • Step 2: Alkylation at the 7-position using ethyl bromoacetate or similar reagents under reflux with K₂CO₃ and TEBA catalyst .
  • Step 3: Condensation of the hydrazide intermediate with 3,4-dihydroxybenzaldehyde in methanol/HCl to form the hydrazone linkage .
    Optimization:
  • Solvent Choice: Polar aprotic solvents (e.g., acetone) enhance reaction rates for alkylation .
  • Catalysts: TEBA improves nucleophilic substitution efficiency .
  • Temperature: Reflux conditions (60–80°C) balance yield and purity .

Advanced: How can Design of Experiments (DoE) improve synthesis yield and purity?

Methodological Answer:
DoE frameworks systematically optimize variables:

  • Factors: Solvent polarity, catalyst loading, temperature, and reaction time.
  • Response Variables: Yield (%) and HPLC purity.
    Case Study: A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) reduces side reactions by controlling residence time and mixing efficiency . Statistical models (e.g., ANOVA) identify critical factors, such as excess hydrazine (1.5 eq) for complete condensation .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include:
    • Purine C=O groups: 168–170 ppm (¹³C) .
    • Hydrazone NH: δ 11.7 ppm (¹H) .
  • IR Spectroscopy: Confirm C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry: Molecular ion ([M+H]⁺) at m/z 412.3 (calculated) .

Advanced: How should researchers resolve contradictions in bioactivity data across substituent variants?

Methodological Answer:
Example Contradiction: Fluorophenyl vs. trifluoromethylphenyl derivatives show varying enzyme inhibition.
Approach:

  • Structure-Activity Relationship (SAR): Compare IC₅₀ values against substituent electronic profiles (e.g., electron-withdrawing –CF₃ vs. –F) .
  • Assay Validation: Ensure consistent cell lines (e.g., human lung fibroblasts) and control for PDE isoform selectivity .
    Table 1: Bioactivity Comparison of Substituents
SubstituentIC₅₀ (μM)Target EnzymeReference
3-Fluorophenyl0.85PDE4
4-Trifluoromethylphenyl0.42PDE4

Advanced: What computational strategies predict target binding and pharmacokinetics?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with PDE4 (PDB: 3G4G). The hydrazone group forms H-bonds with Glu³⁵⁶ .
  • ADMET Prediction: SwissADME calculates logP (~2.1) and CNS permeability (low), suggesting limited blood-brain barrier penetration .
  • MD Simulations: GROMACS assesses stability of ligand-enzyme complexes over 100 ns .

Basic: What in vitro assays are recommended for evaluating anti-inflammatory activity?

Methodological Answer:

  • PDE4 Inhibition: Measure cAMP levels in human lung fibroblasts using ELISA after TGF-β stimulation .
  • Cytokine Profiling: Quantify IL-6 and TNF-α via qPCR or multiplex assays .
  • Control Compounds: Include IBMX (non-selective PDE inhibitor) and HC-030031 (TRPV1 antagonist) .

Advanced: How to design a SAR study for hydrazone-modified purine derivatives?

Methodological Answer:

  • Variation Points:
    • Aromatic Substituents: Compare –OH (3,4-dihydroxyphenyl) vs. –OCH₃ (3-methoxyphenyl) on solubility and binding .
    • Purine Modifications: Test 8-bromo vs. 8-methoxy groups for steric effects .
      Table 2: SAR Trends in Analogues
ModificationSolubility (mg/mL)PDE4 IC₅₀ (μM)
3,4-Dihydroxyphenyl0.120.38
3-Methoxyphenyl0.050.75

Basic: How to ensure sample purity for biological assays?

Methodological Answer:

  • Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) .
  • QC Metrics:
    • HPLC: >98% purity (C18 column, acetonitrile/water gradient) .
    • TGA: Confirm thermal stability (decomposition >200°C) .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Knockdown/CRISPR: Silence PDE4B in fibroblasts to confirm reduced cAMP response .
  • Fluorescent Probes: Use BODIPY-labeled analogues for confocal microscopy localization .
  • Biochemical Assays: Western blot for phosphorylated CREB (downstream of cAMP) .

Advanced: How to reconcile discrepancies between in silico predictions and experimental bioactivity?

Methodological Answer:
Case Example: Predicted high affinity but low cellular activity.
Troubleshooting:

  • Membrane Permeability: Measure logD (octanol-water) experimentally; adjust with PEGylation .
  • Off-Target Binding: Perform kinome-wide profiling (e.g., DiscoverX) .
  • Metabolic Stability: Incubate with liver microsomes; add cytochrome P450 inhibitors if rapid degradation occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.